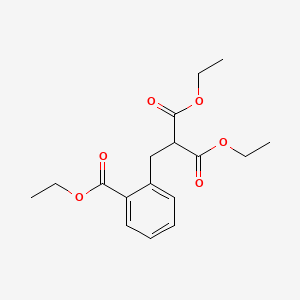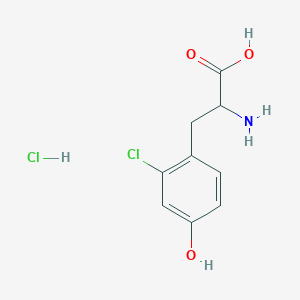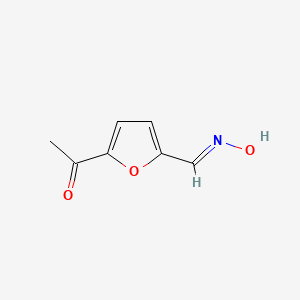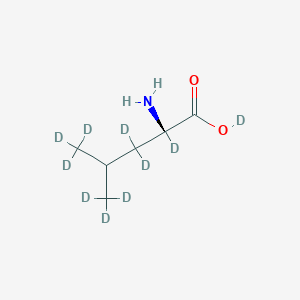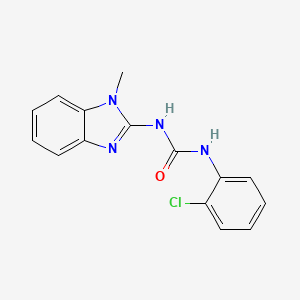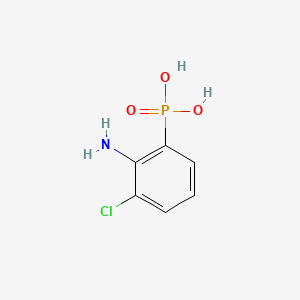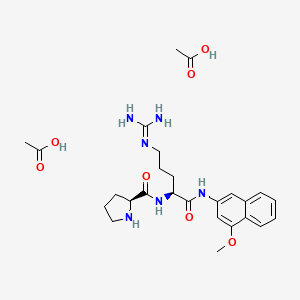
Pro-Arg-4-methoxy-bete-naphthylamide acetate salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pro-Arg-4-methoxy-bete-naphthylamide acetate salt involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The key steps include:
Protection of the amino group: The amino group of arginine is protected using a suitable protecting group.
Coupling reaction: The protected arginine is coupled with 4-methoxy-bete-naphthylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality.
化学反应分析
Types of Reactions
Pro-Arg-4-methoxy-bete-naphthylamide acetate salt undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, the compound can undergo oxidation reactions.
Reduction: Reducing agents can reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学研究应用
Pro-Arg-4-methoxy-bete-naphthylamide acetate salt has a wide range of scientific research applications, including:
Chemistry: Used as a fluorogenic substrate in enzymatic assays to study enzyme kinetics and inhibition.
Biology: Employed in the study of cathepsin C activity and its role in various biological processes.
Medicine: Investigated for its potential therapeutic applications in diseases involving cathepsin C dysregulation.
Industry: Utilized in the development of diagnostic assays and research tools.
作用机制
The mechanism of action of Pro-Arg-4-methoxy-bete-naphthylamide acetate salt involves its interaction with cathepsin C. The compound acts as a substrate for the enzyme, which cleaves the amide bond, releasing a fluorescent product. This fluorescence can be measured to quantify enzyme activity. The molecular targets include the active site of cathepsin C, and the pathways involved are related to proteolytic processing .
相似化合物的比较
Similar Compounds
Gly-Arg 4-methoxy-bete-naphthylamide dihydrochloride: Another fluorogenic substrate with similar applications.
Z-Gly-Pro-Arg p-nitroanilide acetate salt: Used in enzymatic assays for different proteases.
Arg-Arg bete-naphthylamide trihydrochloride: A related compound with similar enzymatic applications.
Uniqueness
Pro-Arg-4-methoxy-bete-naphthylamide acetate salt is unique due to its specific interaction with cathepsin C and its high sensitivity as a fluorogenic substrate. This makes it particularly valuable in research applications where precise measurement of enzyme activity is required .
属性
分子式 |
C26H38N6O7 |
|---|---|
分子量 |
546.6 g/mol |
IUPAC 名称 |
acetic acid;(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H30N6O3.2C2H4O2/c1-31-19-13-15(12-14-6-2-3-7-16(14)19)27-21(30)18(9-5-11-26-22(23)24)28-20(29)17-8-4-10-25-17;2*1-2(3)4/h2-3,6-7,12-13,17-18,25H,4-5,8-11H2,1H3,(H,27,30)(H,28,29)(H4,23,24,26);2*1H3,(H,3,4)/t17-,18-;;/m0../s1 |
InChI 键 |
XOAOXMLDGLBZIA-MPGISEFESA-N |
手性 SMILES |
CC(=O)O.CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3 |
规范 SMILES |
CC(=O)O.CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-7-(1H-imidazol-4-ylmethyl)-45-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide](/img/structure/B13826191.png)

![(3S,3'S,6S,6'S)-6,6'-((1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaene-1,18-diyl)bis(1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol)](/img/structure/B13826203.png)
![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide](/img/structure/B13826204.png)
![(E)-4-(2-Hydroxy-5-methylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B13826215.png)
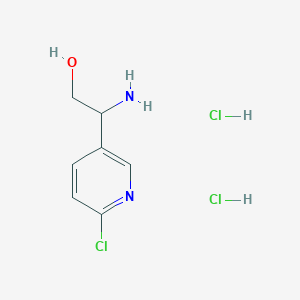
![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(4-oxo-2-phenyl-4H-1-benzopyran-7-YL)oxy]-](/img/structure/B13826227.png)
